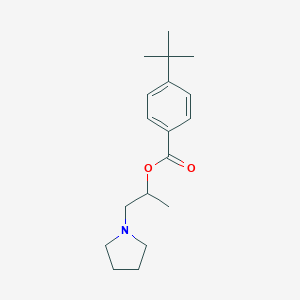
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate, also known as MPB, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. MPB is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to increase dopamine levels in the brain, which may contribute to its analgesic effects. It has also been found to modulate the release of glutamate, an excitatory neurotransmitter that plays a critical role in learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects that make it a valuable tool for studying different biological processes. It has been found to have analgesic effects, reducing pain perception in animal models. This compound has also been found to improve learning and memory, possibly through its modulation of the glutamate system. Additionally, this compound has been found to have anti-inflammatory effects, reducing inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been found to have a high affinity for the sigma-1 receptor, making it a valuable tool for studying the role of this receptor in different biological processes. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on different biological systems may be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate. One area of interest is its potential as an analgesic drug. This compound has been found to have analgesic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for pain management. Additionally, this compound has been found to improve learning and memory, and further research is needed to determine its potential as a cognitive enhancer. Finally, research is needed to better understand the mechanism of action of this compound and its effects on different biological systems.
Synthesemethoden
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate can be synthesized using a multi-step process that involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylpyrrolidine to produce this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has been used in various scientific research applications due to its ability to interact with different biological targets. It has been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. This compound has also been found to interact with the dopamine transporter, which plays a critical role in regulating dopamine levels in the brain.
Eigenschaften
Molekularformel |
C18H27NO2 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1-pyrrolidin-1-ylpropan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C18H27NO2/c1-14(13-19-11-5-6-12-19)21-17(20)15-7-9-16(10-8-15)18(2,3)4/h7-10,14H,5-6,11-13H2,1-4H3 |
InChI-Schlüssel |
AXRAWKAINQRNFO-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![2-[2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl methyl ether](/img/structure/B294835.png)
![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
